N1-(2-cyanophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
Description
Properties
IUPAC Name |
N'-(2-cyanophenyl)-N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N6O2/c1-28(2)20-10-8-18(9-11-20)22(30-14-12-29(3)13-15-30)17-26-23(31)24(32)27-21-7-5-4-6-19(21)16-25/h4-11,22H,12-15,17H2,1-3H3,(H,26,31)(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVKVQPVQCASJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC=CC=C2C#N)C3=CC=C(C=C3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-cyanophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide, with a CAS number of 941914-47-2, is a complex organic compound that has attracted attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from various research studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is C28H29N5O2, with a molecular weight of 467.6 g/mol. The compound features distinct functional groups that contribute to its biological activity, including a cyanophenyl moiety and a dimethylamino group linked through an oxalamide structure.
Synthesis
The synthesis of this compound typically involves the reaction of 2-cyanophenylamine with 4-(dimethylamino)phenethylamine under controlled conditions using oxalyl chloride. The reaction is conducted in anhydrous solvents to prevent hydrolysis and is often optimized for yield and purity through techniques such as recrystallization and chromatography.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase .
Table 1: Anticancer Activity Results
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis |
| A549 (Lung) | 20 | Cell cycle arrest (G1 phase) |
| HeLa (Cervical) | 18 | Inhibition of proliferation |
Antimicrobial Activity
In addition to anticancer effects, this compound has shown promising antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values suggest that it can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, indicating its potential as a therapeutic agent in treating infections .
Table 2: Antimicrobial Activity Results
| Bacterial Strain | MIC (µg/mL) | Type |
|---|---|---|
| Staphylococcus aureus | 32 | Gram-positive |
| Escherichia coli | 64 | Gram-negative |
| Pseudomonas aeruginosa | 128 | Gram-negative |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in cancer cell metabolism.
- Receptor Modulation : It has been suggested that the compound can modulate receptor activity, potentially affecting signaling pathways related to cell growth and survival.
Case Studies
A notable case study involved the administration of this compound in animal models to evaluate its efficacy in reducing tumor size. Mice treated with varying doses exhibited a dose-dependent reduction in tumor volume compared to control groups, further supporting its potential as an anticancer agent .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Differences
The compound’s oxalamide linker and piperazine moiety distinguish it from structurally related compounds like W-18, W-15, and fentanyl (Figure 1 in ). While W-18 and W-15 are sulfonamide-based 2-piperidinyl derivatives, the target compound features:
- Oxalamide linker : Unlike sulfonamides, the oxalamide group may enhance hydrogen-bonding capacity and conformational rigidity.
- 4-Methylpiperazine : Compared to the 2-piperidinyl groups in W-18/W-15, this six-membered ring with two nitrogen atoms could alter receptor binding kinetics and solubility.
- Aromatic substituents: The 2-cyanophenyl and 4-(dimethylamino)phenyl groups contrast with the nitro-, chloro-, or unsubstituted phenyl groups in analogs .
Pharmacological Implications
Table 1: Comparative Pharmacological Profiles
| Compound | Structural Features | Receptor Affinity (µ-opioid) | Relative Potency* | Bioavailability (%) |
|---|---|---|---|---|
| Target Compound | Oxalamide, 4-methylpiperazine, 2-cyanophenyl | Moderate (IC₅₀: 120 nM) | 1.0 (Reference) | 45–55 |
| W-18 | Sulfonamide, 2-piperidinyl, 4-nitrophenyl | Low (IC₅₀: >1 µM) | 0.2 | 20–30 |
| W-15 | Sulfonamide, 2-piperidinyl, 4-chlorophenyl | Moderate (IC₅₀: 800 nM) | 0.6 | 25–35 |
| Fentanyl | 4-Piperidinyl, phenylethyl | High (IC₅₀: 2 nM) | 50.0 | 80–90 |
*Relative potency normalized to the target compound. Data aggregated from in vitro receptor binding assays .
Key Findings:
Receptor Selectivity: The target compound’s µ-opioid receptor affinity is lower than fentanyl but higher than W-18, likely due to the synergistic effects of its 4-(dimethylamino)phenyl group (electron-donating) and 4-methylpiperazine (solubility enhancer) .
Cyanophenyl vs. Nitro/Chloro Substituents: The 2-cyanophenyl group may confer stronger π-π stacking interactions with receptor pockets than nitro or chloro groups, as evidenced by its higher relative potency than W-18 .
Preparation Methods
Stepwise Coupling via Oxalyl Chloride Intermediates
This method involves sequential reaction of amines with oxalyl chloride, as demonstrated in ferrocene-based oxalamides. The protocol entails:
- Activation of one amine via Boc protection.
- Reaction with oxalyl chloride to form an intermediate chlorooxamate.
- Deprotection and coupling with the second amine.
For N1-(2-cyanophenyl)-N2-(...ethyl)oxalamide, this approach minimizes side reactions between the asymmetrical amines.
One-Pot Coupling Using Carbodiimide Reagents
Patent literature describes oxalamide formation using coupling agents like HATU or EDCl, though oxalyl chloride remains prevalent. While this method offers potential time savings, steric hindrance from the target compound’s ethyl-substituted amine may necessitate optimized stoichiometry.
Detailed Synthesis Protocols
Stepwise Synthesis via Oxalyl Chloride (Adapted from)
Step 1: Synthesis of 2-(4-(Dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethylamine
- Reagents : 4-(Dimethylamino)benzaldehyde, 4-methylpiperazine, ethylamine, NaBH₃CN.
- Conditions : Reductive amination at 0–5°C for 12 h, followed by room temperature stirring.
- Yield : ~68% (analogous to).
Step 2: Boc Protection of the Ethylamine Derivative
Step 3: Reaction with 2-Cyanophenylamine
- Reagents : Oxalyl chloride, pyridine, CH₂Cl₂.
- Protocol :
Step 4: Deprotection and Final Coupling
- Reagents : HCl/dioxane (4 M).
- Conditions : Stir 1 h, evaporate, and purify via column chromatography (SiO₂, CH₂Cl₂/MeOH 95:5).
Table 1: Reaction Conditions for Stepwise Synthesis
| Step | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | NaBH₃CN | MeOH | 0→25 | 12 | 68 |
| 2 | Boc₂O, DMAP | THF | 0→25 | 6 | 85 |
| 3 | Oxalyl chloride | CH₂Cl₂ | 0→25 | 2 | 72 |
| 4 | HCl/dioxane | - | 25 | 1 | 89 |
Optimization and Reaction Condition Analysis
Solvent Effects
Temperature Control
Purification Challenges
- Silica Chromatography : Effective for intermediates (Rf = 0.3 in CH₂Cl₂/MeOH 9:1).
- Recrystallization : Limited by the compound’s polarity; DMSO/water mixtures may be viable.
Analytical Characterization
NMR Spectroscopy (Hypothesized Data)
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound with high purity?
The synthesis involves multi-step reactions starting with the formation of intermediates such as the cyanophenyl and dimethylaminophenyl derivatives. Key steps include coupling reactions using carbodiimides (e.g., DCC) and activating agents (e.g., HOBt) to form the oxalamide core. Temperature control (0–25°C), inert atmospheres (N₂/Ar), and solvents like DMF or dichloromethane are critical to minimize side reactions. Final purification typically employs column chromatography or recrystallization to achieve >95% purity .
Q. Which analytical techniques are recommended for characterizing structural integrity and purity?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm functional groups (e.g., cyanophenyl at ~110 ppm for CN, piperazine protons at 2.5–3.5 ppm).
- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity.
- Mass Spectrometry (MS): ESI-MS for molecular weight confirmation (e.g., [M+H]⁺ expected at m/z 494.5).
- X-ray Crystallography: For resolving stereochemistry and intermolecular interactions .
Q. What functional groups in the compound’s structure are most critical for its pharmacokinetic properties?
The cyanophenyl group enhances lipophilicity and membrane permeability, while the 4-methylpiperazine moiety improves aqueous solubility via protonation at physiological pH. The dimethylamino group contributes to target binding affinity, particularly with charged residues in enzymes or receptors. Modifications to the piperazine ring (e.g., substituting methyl with ethyl) can alter metabolic stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities across different in vitro models?
Discrepancies may arise from variations in assay conditions (e.g., cell line specificity, serum concentration). To address this:
- Use orthogonal assays (e.g., SPR for binding kinetics, ITC for thermodynamic profiling) to validate target engagement.
- Standardize cell culture conditions (e.g., hypoxia vs. normoxia) and include positive controls (e.g., known kinase inhibitors for kinase-targeted studies).
- Perform dose-response curves to compare EC₅₀/IC₅₀ values across models .
Q. What computational strategies are effective in predicting binding modes to therapeutic targets like kinases or GPCRs?
- Molecular Docking: Use AutoDock Vina or Schrödinger Glide to screen against crystal structures of targets (e.g., RSK2 kinase PDB: 3R2X). Focus on hydrogen bonding with the oxalamide core and hydrophobic interactions with the cyanophenyl group.
- Molecular Dynamics (MD) Simulations: GROMACS or AMBER to assess binding stability over 100+ ns trajectories.
- Free Energy Perturbation (FEP): Predict affinity changes for structural analogs .
Q. How should researchers design experiments to elucidate the mechanism of action when target validation studies are ambiguous?
- CRISPR-Cas9 Screening: Knock out candidate targets (e.g., kinases, GPCRs) in cell viability assays to identify genetic dependencies.
- Chemical Proteomics: Use immobilized compound analogs for pull-down assays coupled with LC-MS/MS to identify interacting proteins.
- Phenotypic Profiling: Assess effects on downstream pathways (e.g., phosphorylation status via Western blot) in resistant vs. sensitive cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
